N-(2-bromophenyl)-2-pyrazinecarboxamide
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Overview
Description
N-(2-bromophenyl)-2-pyrazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazinecarboxamide derivative that has been synthesized using various methods.
Scientific Research Applications
Antitubercular Bioactivity
Pyrazinamide analogues, including N-(2-bromophenyl)pyrazine-2-carboxamide, have been studied for their antitubercular bioactivity . Pyrazinamide is a crucial first-line drug for tuberculosis treatment, and its analogues are interesting in organic synthesis . N-(4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield; N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide showed the best activity against Mycobacterium tuberculosis H37Rv (<6.25 μg/mL) .
Construction of Metal–Organic Frameworks (MOFs)
The functionalization of pyrazine units by electron-withdrawing or -donating groups, such as carboxylate, amine, amide etc., provide opportunities for more interactions for the construction of structures with higher dimensions . Pyrazine is a weaker base compared to the other diazines (pyrimidine and pyridazine). These three molecules are rigid compounds which makes them ideal for the construction of metal–organic frameworks (MOFs) .
Antifungal Activity
Some substituted pyrazinecarboxamides have shown promising in vitro antifungal activity . For example, 5-tert-butyl-6-chloro-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide showed some promising in vitro antifungal activity against Trichophyton mentagrophytes .
Mechanism of Action
Target of Action
N-(2-bromophenyl)pyrazine-2-carboxamide, also known as NSC131163, is a derivative of pyrazinecarboxamide . Pyrazinecarboxamides have been found to exhibit antimycobacterial activity . Therefore, the primary targets of NSC131163 are likely to be the mycobacteria, including Mycobacterium tuberculosis .
Mode of Action
It is known that pyrazinecarboxamides, the parent compounds of nsc131163, inhibit the growth of mycobacteria . This suggests that NSC131163 may interact with its targets by disrupting essential biological processes, leading to the inhibition of bacterial growth.
Biochemical Pathways
Given the antimycobacterial activity of pyrazinecarboxamides, it is plausible that nsc131163 interferes with the biochemical pathways essential for the survival and proliferation of mycobacteria .
Pharmacokinetics
The lipophilicity data of pyrazinecarboxamides suggest that these compounds may have good bioavailability .
Result of Action
The primary result of NSC131163’s action is the inhibition of mycobacterial growth . This could potentially lead to the clearance of mycobacterial infections, including tuberculosis.
properties
IUPAC Name |
N-(2-bromophenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJPCQBJSRMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)pyrazine-2-carboxamide |
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